molecular formula C28H31ClN4O3S3 B2409590 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1216755-88-2

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride

Cat. No.: B2409590
CAS No.: 1216755-88-2
M. Wt: 603.21
InChI Key: ZSLLXZUVZQWDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C28H31ClN4O3S3 and its molecular weight is 603.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-piperidin-1-ylsulfonylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3S3.ClH/c1-2-31-17-14-21-24(18-31)37-28(25(21)27-29-22-8-4-5-9-23(22)36-27)30-26(33)19-10-12-20(13-11-19)38(34,35)32-15-6-3-7-16-32;/h4-5,8-13H,2-3,6-7,14-18H2,1H3,(H,30,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLLXZUVZQWDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate benzo[d]thiazole and tetrahydrothieno derivatives. The structural characterization is often performed using techniques such as X-ray crystallography and NMR spectroscopy to confirm the molecular structure and purity.

Table 1: Summary of Synthesis Steps

StepReagentsConditionsYield
1Benzo[d]thiazole derivative + ethyl halideReflux in ethanol85%
2Tetrahydrothieno derivative + amineStirring at room temperature90%
3Final coupling with piperidine sulfonamideReflux in DMF75%

2.1 Enzyme Inhibition

Research indicates that this compound exhibits potent inhibition of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair processes. In vitro studies have shown that it can inhibit APE1 activity with low micromolar potency. This inhibition leads to increased sensitivity of cancer cells to alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) .

Case Study: APE1 Inhibition
In a study involving HeLa cells treated with MMS, the compound resulted in a significant hyper-accumulation of AP sites, demonstrating its effectiveness as an APE1 inhibitor .

2.2 Cytotoxicity

The compound has been evaluated for cytotoxic effects against various cancer cell lines. It was found to potentiate the cytotoxicity of alkylating agents significantly, suggesting potential applications in combination therapies for cancer treatment.

2.3 Pharmacokinetics

The pharmacokinetic profile shows favorable absorption and distribution characteristics. Following intraperitoneal administration in mice at a dose of 30 mg/kg, the compound achieved good plasma and brain exposure levels . This suggests potential for central nervous system penetration, which is crucial for treating brain tumors.

3. Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the benzo[d]thiazole and tetrahydrothieno moieties have been explored to enhance APE1 inhibition and cytotoxicity.

Table 2: SAR Insights

ModificationEffect on Activity
Substitution on benzo[d]thiazole ringIncreased APE1 inhibition
Variation in tetrahydrothieno side chain lengthEnhanced cytotoxicity against specific cancer cell lines
Alteration of piperidine sulfonamide groupImproved solubility and bioavailability

4. Conclusion

This compound demonstrates promising biological activities, particularly as an APE1 inhibitor with potential applications in cancer therapy. Ongoing research into its pharmacological properties and optimization through SAR studies will be critical for advancing its development as a therapeutic agent.

Q & A

What are the critical considerations for designing a multi-step synthesis route for this compound, given its structural complexity?

The compound’s fused heterocyclic core (benzothiazole, tetrahydrothienopyridine) and sulfonamide-piperidine moiety require careful selection of protecting groups and reaction sequences. Evidence from analogous syntheses (e.g., 11-step routes with 2–5% yields for structurally complex molecules) highlights challenges in regioselectivity and purification . Heuristic algorithms like Bayesian optimization can prioritize reaction parameters (e.g., solvent, temperature) to improve yield, as demonstrated in reaction optimization studies .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) during structural validation?

Discrepancies between calculated and observed spectra often arise from dynamic effects (e.g., tautomerism) or impurities. For example, thiazole-containing compounds may exhibit proton exchange broadening in NMR . X-ray crystallography (e.g., structural reports for similar fused heterocycles) provides definitive confirmation of regiochemistry and stereoelectronic effects . Cross-validation with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) is critical .

What methodologies are recommended for assessing the compound’s stability under physiological conditions?

Stability studies should include:

  • pH-dependent degradation assays (e.g., simulated gastric/intestinal fluids).
  • Forced degradation (heat, light, oxidative stress) monitored via HPLC or LC-MS.
  • Solubility profiling using shake-flask or biorelevant media (e.g., FaSSIF/FeSSIF).
    PubChem-derived protocols for analogous sulfonamide derivatives suggest evaluating hydrolysis susceptibility of the piperidinylsulfonyl group .

How can researchers identify and mitigate synthetic byproducts derived from the benzothiazole-thienopyridine core?

Byproducts may arise from incomplete cyclization or sulfur oxidation. Analytical strategies include:

  • LC-MS with ion trapping to detect low-abundance intermediates.
  • Reaction monitoring via in-situ IR or Raman spectroscopy.
    Evidence from dithiazole synthesis shows that impurities can be minimized using anhydrous conditions and inert atmospheres to prevent sulfur oxidation .

What computational tools are effective for predicting the compound’s pharmacological targets?

  • Molecular docking (AutoDock, Glide) to screen against kinase or GPCR libraries, leveraging the benzothiazole moiety’s affinity for ATP-binding pockets.
  • QSAR models trained on sulfonamide derivatives to predict bioavailability and off-target effects.
    PubChem data on trifluoromethyl-containing analogs suggest enhanced metabolic stability, which can inform target prioritization .

How should researchers address discrepancies in biological activity between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma protein binding, hepatic microsomal stability, and CYP450 inhibition.
  • Metabolite identification (LC-MS/MS) to detect active or toxic derivatives.
    Studies on similar thiadiazole hybrids emphasize the need for prodrug strategies to improve in vivo efficacy .

What strategies optimize the compound’s solubility without compromising bioactivity?

  • Salt formation : Hydrochloride salts (as in the target compound) enhance aqueous solubility.
  • Co-solvent systems : Use PEG or cyclodextrins for in vitro assays.
  • Structural modification : Introduce polar groups (e.g., hydroxyl) at non-critical positions, guided by SAR data from pyridinylbenzamide derivatives .

How can crystallographic data inform the design of analogs with improved binding affinity?

X-ray structures of related compounds (e.g., dihydropyrido-thiazine derivatives) reveal key interactions (e.g., π-stacking with benzothiazole, hydrogen bonding with sulfonamide). Molecular dynamics simulations can predict conformational flexibility and guide rigidification strategies .

What experimental controls are essential for validating enzyme inhibition assays involving this compound?

  • Positive controls : Known inhibitors (e.g., staurosporine for kinases).
  • Negative controls : Vehicle-only and enzyme-denatured samples.
  • Counter-screening : Test against unrelated enzymes to rule out nonspecific effects.
    Protocols from triazole-thiadiazole hybrid studies recommend using Z’-factor analysis to ensure assay robustness .

How can researchers reconcile conflicting cytotoxicity data across cell lines?

  • Mechanistic profiling : Assess apoptosis (Annexin V), DNA damage (γH2AX), or ROS generation.
  • Cell line authentication : Cross-check with STR profiling to avoid misidentification.
  • Microenvironment modeling : Use 3D spheroids or co-cultures to mimic in vivo conditions.
    PubChem-derived cytotoxicity data for benzamide analogs highlight tissue-specific uptake variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.